molecular formula C10H11NO4 B181330 4-(2-Nitrophenyl)butanoic acid CAS No. 67857-97-0

4-(2-Nitrophenyl)butanoic acid

Cat. No. B181330
CAS RN: 67857-97-0
M. Wt: 209.2 g/mol
InChI Key: BMGIMCRPRTWLTE-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known as "2-(4-NITROPHENYL)BUTYRIC ACID" .


Synthesis Analysis

The synthesis of “4-(2-Nitrophenyl)butanoic acid” can be achieved by reacting phenylacetonitrile with bromoethane under alkaline conditions to produce 2-phenylbutanoic acid, which is then nitrated . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “4-(2-Nitrophenyl)butanoic acid” can be represented by the InChI code: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) .


Chemical Reactions Analysis

A study has reported the continuous flow Pd/C-catalyzed hydrogenation of “4-(2-Nitrophenyl)butanoic acid” in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on solid catalysts .

Scientific Research Applications

  • Pro-Drug Synthesis : 4-(2-Nitrophenyl)butanoic acid derivatives have been synthesized as potential pro-drugs, activated through bioreductive processes. These include derivatives of chlorambucil, an anti-cancer drug (Mann & Shervington, 1991).

  • Intermediate for Thymidylate Synthase Inhibitors : It serves as a key intermediate in the synthesis of new thymidylate synthase inhibitors, essential for cancer treatment. The synthesis method is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

  • Micro-Reactor Research : In the study of micro-reactors, the compound's derivatives were used to investigate flow regimes and mass transfer rates, crucial for optimizing chemical reactions in microfluidic systems (Plouffe, Roberge & Macchi, 2016).

  • Catalytic Antibody Development : Monoclonal antibodies have been created to catalyze the hydrolysis of 4-nitrophenyl butanoate, showcasing applications in biocatalysis and potential therapeutic uses (Kirk et al., 1995).

  • Enantioselective Synthesis : The compound has been used in the synthesis of both enantiomers of baclofen, a significant pharmaceutical compound, using chiral auxiliaries. This demonstrates its role in enantioselective synthesis in drug development (Camps, Muñoz-Torrero & Sánchez, 2004).

  • Liquid Crystal Research : It has been utilized in the study of mesomorphic behavior and reentrant phenomena in liquid crystals, contributing to advanced material science (Arora et al., 1989).

  • Pharmaceutical Intermediate Removal : The compound has been involved in the process of removing undesired isomers in the synthesis of pharmaceutical intermediates, highlighting its role in pharmaceutical manufacturing (H. Fan, 1990).

  • Chemical Chaperone Quantification : It has been used as an internal standard in the quantification of 4-Phenylbutyric Acid (4-PBA) in cell culture media, important for studying neurodegeneration and cancer (Villani et al., 2023).

Future Directions

Future research could focus on the development of more efficient synthesis methods and the exploration of potential applications of “4-(2-Nitrophenyl)butanoic acid”. The use of nanostructured materials for the catalytic reduction of nitrophenols could be a promising area of study .

properties

IUPAC Name

4-(2-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGIMCRPRTWLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292034
Record name 4-(2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)butanoic acid

CAS RN

67857-97-0
Record name NSC79881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79881
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-nitrophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-NITROPHENYL)BUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YS Tsantrizos, JF Lunetta, M Boyd… - The Journal of …, 1997 - ACS Publications
The synthesis of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, compound 1, was achieved in high enantiomeric purity. The acyclic pyrimidine analog (S)-1 is a …
Number of citations: 40 pubs.acs.org
JB Jaquith - 1999 - ruor.uottawa.ca
This thesis consists of four separate chapters. The first three chapters contain a common theme; the diastereoselective synthesis of medicinally relevant compounds using Dynamic …
Number of citations: 2 ruor.uottawa.ca

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